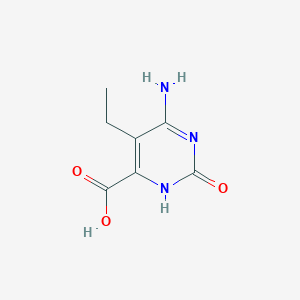
4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- is a heterocyclic organic compound with the molecular formula C7H9N3O3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- typically involves the condensation of ethyl acetoacetate with guanidine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like phosphorus oxychloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phosphorus oxychloride in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antiviral and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with nucleic acid synthesis, which contributes to its antiviral activity . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and preventing the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds have similar structural features and biological activities.
Pyrrolo[2,3-d]pyrimidines: Known for their antiviral properties and structural similarity.
Uniqueness
4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- stands out due to its specific functional groups that enhance its reactivity and biological activity. Its unique combination of amino and carboxylic acid groups allows for diverse chemical modifications and applications .
Properties
CAS No. |
13166-61-5 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-amino-5-ethyl-2-oxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c1-2-3-4(6(11)12)9-7(13)10-5(3)8/h2H2,1H3,(H,11,12)(H3,8,9,10,13) |
InChI Key |
FKMDUQYIOQURHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)N=C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




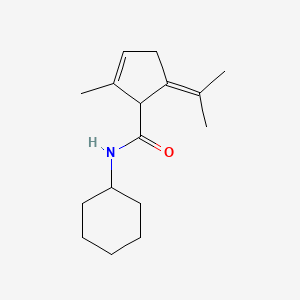
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
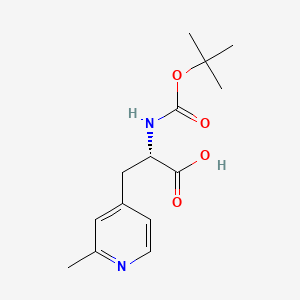




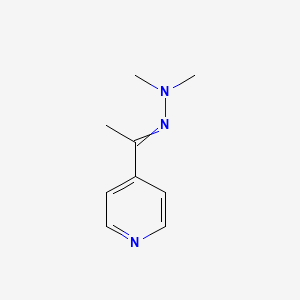
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
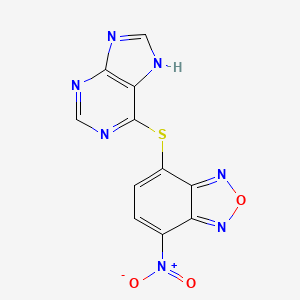
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
